molecular formula C9H15NO2 B11036595 Pyrrolidin-1-yl(tetrahydrofuran-2-yl)methanone

Pyrrolidin-1-yl(tetrahydrofuran-2-yl)methanone

Cat. No.: B11036595
M. Wt: 169.22 g/mol
InChI Key: NTTUYWIXLINBQW-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(tetrahydrofuran-2-yl)methanone is an organic compound featuring a pyrrolidine ring and a tetrahydrofuran ring connected through a methanone group. This compound is of interest due to its unique structural properties, which make it a valuable scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Pyrrolidine Ring Construction: : The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrole derivatives. One common method involves the reaction of 1,4-diketones with ammonia or primary amines under acidic conditions to form the pyrrolidine ring.

  • Tetrahydrofuran Ring Construction: : The tetrahydrofuran ring is typically synthesized via the cyclization of 1,4-diols. This can be achieved through acid-catalyzed dehydration or by using Lewis acids such as boron trifluoride.

  • Formation of Pyrrolidin-1-yl(tetrahydrofuran-2-yl)methanone: : The final compound can be synthesized by coupling the pyrrolidine and tetrahydrofuran rings through a methanone linkage. This can be done using reagents like acyl chlorides or anhydrides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods optimize reaction conditions to ensure high yield and purity, often employing catalysts and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Pyrrolidin-1-yl(tetrahydrofuran-2-yl)methanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often target the methanone group, converting it into carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions may reduce the methanone group to an alcohol or other reduced forms.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace functional groups attached to the pyrrolidine or tetrahydrofuran rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, and halides, often in the presence of a base or catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Pyrrolidin-1-yl(tetrahydrofuran-2-yl)methanone is used as a building block in organic synthesis

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

Medicinal chemists explore this compound for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs for treating various diseases, including neurological disorders and infections.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism by which Pyrrolidin-1-yl(tetrahydrofuran-2-yl)methanone exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The methanone group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A structurally similar compound with a lactam ring, used in various chemical and pharmaceutical applications.

    Tetrahydrofuran-2-one: Another related compound, known for its use as a solvent and intermediate in organic synthesis.

Uniqueness

Pyrrolidin-1-yl(tetrahydrofuran-2-yl)methanone is unique due to the combination of the pyrrolidine and tetrahydrofuran rings. This dual-ring structure provides distinct chemical and biological properties, making it a versatile scaffold for drug discovery and other applications.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

oxolan-2-yl(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C9H15NO2/c11-9(8-4-3-7-12-8)10-5-1-2-6-10/h8H,1-7H2

InChI Key

NTTUYWIXLINBQW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CCCO2

Origin of Product

United States

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